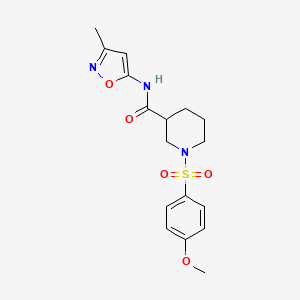

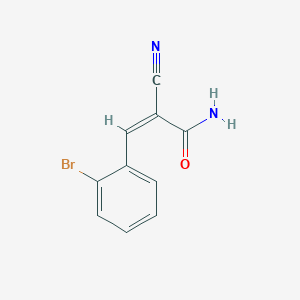

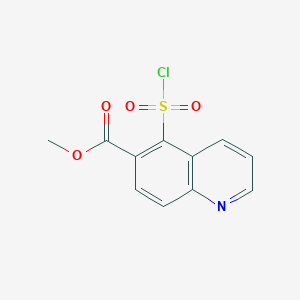

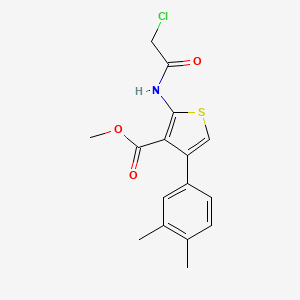

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as Bromoenol Lactone (BEL), is a synthetic compound that has been widely used in scientific research. BEL is a potent inhibitor of calcium-independent phospholipase A2 (iPLA2), which is an enzyme involved in the metabolism of phospholipids in the cell membrane.

Scientific Research Applications

Organic Synthesis and Cyclization Reactions

One study demonstrates the utility of related bromophenyl-enamide compounds in the synthesis of complex structures. For example, Taniguchi et al. (2005) explored the Bu3SnH-mediated radical cyclizations of 2-(2-bromophenyl)-N-ethenylacetamide, leading to the concise construction of a cephalotaxine skeleton, highlighting the significant role of the carbonyl group position on enamide in cyclization reactions (Taniguchi et al., 2005).

Antimicrobial Activity

In the realm of antimicrobial research, Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. These compounds were further processed to generate pyridothienopyrimidine derivatives with evaluated in vitro antimicrobial activities (Gad-Elkareem et al., 2011).

Anti-Inflammatory Potential

The investigation into anti-inflammatory potentials of N-arylcinnamamide derivatives by Hošek et al. (2019) identified several compounds significantly attenuating lipopolysaccharide-induced NF-κB activation. The study demonstrates the efficacy of specific modifications on the anilide core for enhanced anti-inflammatory potential, providing insights into the design of new anti-inflammatory agents (Hošek et al., 2019).

Material Science Applications

Yu et al. (2009) focused on the development of soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups. These polyamides were synthesized for potential use as processable and heat-resistant polymeric materials, underscoring the versatility of cyano-terminated compounds in high-performance material applications (Yu et al., 2009).

properties

IUPAC Name |

(Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFOXMASXHPUKU-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)

![4-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B2562064.png)

![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)

![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)